Hexyl(pyrimidin-5-ylmethyl)amine
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Overview
Description
Hexyl(pyrimidin-5-ylmethyl)amine is a heterocyclic amine compound characterized by the presence of a hexyl group attached to a pyrimidine ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl(pyrimidin-5-ylmethyl)amine typically involves the reaction of pyrimidine-5-carbaldehyde with hexylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization or column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Hexyl(pyrimidin-5-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of various functional groups onto the pyrimidine ring.
Scientific Research Applications
Hexyl(pyrimidin-5-ylmethyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Hexyl(pyrimidin-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-inflammatory agent, the compound may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes .
Comparison with Similar Compounds
Hexyl(pyrimidin-5-ylmethyl)amine can be compared with other similar compounds, such as:
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Similar structure but with a methyl group instead of a hexyl group, leading to different physicochemical properties and biological activities.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core but differ in the substituents attached to the ring, resulting in varied pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-(pyrimidin-5-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-2-3-4-5-6-12-7-11-8-13-10-14-9-11/h8-10,12H,2-7H2,1H3 |
InChI Key |
SEFAYUXCCKGJPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CN=CN=C1 |
Origin of Product |
United States |
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